2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents like tetrahydrofuran (THF) under controlled temperatures .
This reaction is efficient for synthesizing functionalized azetidines but requires specific conditions such as UV light and suitable catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, and other electrophiles
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted azetidines with various functional groups
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways . The compound’s effects are mediated through its binding to target proteins, leading to changes in cellular functions and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds are high-affinity non-imidazole histamine H3 receptor agonists with central nervous system activity.
3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one: Known for its potential therapeutic applications and structural similarity to 2-(3-Aminoazetidin-1-yl)-3-methylbutanenitrile.
Uniqueness
This compound is unique due to its specific structural features and versatile reactivity.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-3-methylbutanenitrile |
InChI |
InChI=1S/C8H15N3/c1-6(2)8(3-9)11-4-7(10)5-11/h6-8H,4-5,10H2,1-2H3 |
InChI Key |
AAKUWYPYLWYUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)N1CC(C1)N |
Origin of Product |
United States |
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